molecular formula C12H14N2O3 B2967613 (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 89496-02-6

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2967613
CAS No.: 89496-02-6
M. Wt: 234.255
InChI Key: KVNPSKDDJARYKK-SNVBAGLBSA-N
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Description

“3-(5-methoxy-1H-indol-3-yl)propanoic acid” is a small molecule with the molecular formula C12H13NO3 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid chain linked to an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It is a solid at room temperature .

Scientific Research Applications

Biochemical Analysis and Applications The ninhydrin reaction, a classic biochemical assay, is pivotal for analyzing primary amino groups, including amino acids like (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid. This reaction forms a distinctive purple dye, Ruhemann's purple, upon interaction with amino acids, aiding in their detection and quantification across various scientific disciplines, including agricultural, clinical, and nutritional sciences. The universality of this reaction underscores the fundamental role of amino acids in biochemical research and applications (Friedman, 2004).

Pharmacological Significance Metabolites of tryptophan, an indole-containing amino acid similar in structure to this compound, have been highlighted for their roles in gut health and systemic inflammation. Indole-3-propionic acid, a tryptophan metabolite produced by gut bacteria, exhibits anti-inflammatory and beneficial metabolic effects, demonstrating the intertwined nature of microbiota, dietary amino acids, and host health (Galligan, 2018).

Chemical Synthesis and Drug Development Levulinic acid, a platform chemical for drug synthesis, showcases the utility of carboxyl and carbonyl functional groups, which are relevant to the study of this compound derivatives. Its applications in synthesizing a wide array of chemicals and pharmaceuticals underscore the potential of such compounds in drug development and the broader chemical industry (Zhang et al., 2021).

Antioxidant and Antimicrobial Properties The study of chlorogenic acid, another compound with an indole ring, reveals its dual role as a food additive and a nutraceutical. Its antioxidant, anti-inflammatory, and antimicrobial properties against a wide range of pathogens demonstrate the potential applications of structurally similar compounds in food preservation and health promotion (Santana-Gálvez et al., 2017).

Biocatalysis and Environmental Applications The catabolism of indole-3-acetic acid by bacteria illustrates the environmental and biochemical significance of indole derivatives. This process, involving specific gene clusters, highlights the role of such compounds in microbial metabolism and potential biotechnological applications in environmental remediation and synthetic biology (Laird et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

5-METHOXY-D-TRYPTOPHAN is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular metabolism .

Cellular Effects

5-METHOXY-D-TRYPTOPHAN has been found to have significant effects on various types of cells and cellular processes . It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-METHOXY-D-TRYPTOPHAN involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-METHOXY-D-TRYPTOPHAN change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 5-METHOXY-D-TRYPTOPHAN vary with different dosages in animal models

Metabolic Pathways

5-METHOXY-D-TRYPTOPHAN is involved in several metabolic pathways . It undergoes side chain degradation by O-demethylation, direct hydroxylation on the aromatic ring, and side chain degradation by N-deisopropylation .

Properties

IUPAC Name

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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